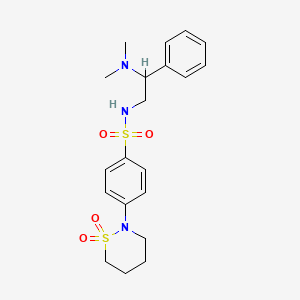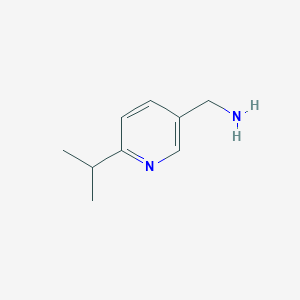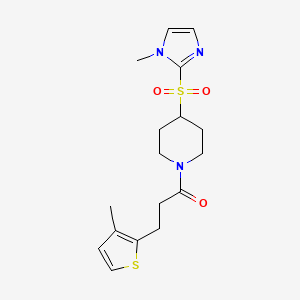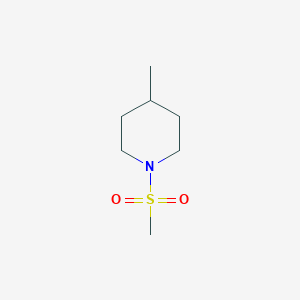
3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Cytotoxic Activity of Carboxamide Derivatives : A study by Deady et al. (2003) focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activities against various cancer cell lines, indicating the potential of quinazoline derivatives in cancer research (Deady et al., 2003).
Electron-Transport Materials : Huang et al. (2006) synthesized dibenzothiophene/oxide and quinoxaline/pyrazine derivatives, which serve as effective electron-transport materials for organic light-emitting devices, demonstrating the versatility of quinazoline-related compounds in material science (Huang et al., 2006).
Antimicrobial Activity : Gupta et al. (2008) synthesized new quinazolinone derivatives showing antimicrobial activity, highlighting the potential of such compounds in developing new antibacterial and antifungal agents (Gupta et al., 2008).
Synthesis and Characterization
- Novel Bioactive Oxadiazole Derivatives : Maftei et al. (2013) explored the synthesis and characterization of novel 1,2,4-oxadiazole natural product analogs, indicating the interest in quinazoline and oxadiazole derivatives for their antitumor activity (Maftei et al., 2013).
Advanced Functional Materials
- Electron Mobilities for Organic Devices : The synthesis of 2,8-disubstituted dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives by Huang et al. (2006) revealed compounds with high electron mobilities, suitable as electron-transport materials in organic light-emitting devices (Huang et al., 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then reacted with 3-(3,5-dimethylphenyl)quinazolin-2,4(1H,3H)-dione to form the second intermediate. The final step involves the coupling of the second intermediate with 2-(bromomethyl)-1,3-oxathiolane to form the target compound.", "Starting Materials": [ "3-nitrobenzaldehyde", "methylthiomagnesium bromide", "4-bromoaniline", "acetic anhydride", "sodium acetate", "3,5-dimethylaniline", "phosphorus oxychloride", "2-(bromomethyl)-1,3-oxathiolane" ], "Reaction": [ "3-nitrobenzaldehyde is reacted with methylthiomagnesium bromide to form 3-(methylthio)benzyl alcohol.", "3-(methylthio)benzyl alcohol is then oxidized with phosphorus oxychloride to form 3-(methylthio)benzaldehyde.", "3-(methylthio)benzaldehyde is then reacted with 4-bromoaniline in the presence of acetic anhydride and sodium acetate to form 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde.", "3-(3,5-dimethylphenyl)quinazolin-2,4(1H,3H)-dione is then reacted with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base to form the second intermediate.", "The second intermediate is then coupled with 2-(bromomethyl)-1,3-oxathiolane in the presence of a base to form the target compound." ] } | |
CAS-Nummer |
1359433-91-2 |
Molekularformel |
C26H22N4O3S |
Molekulargewicht |
470.55 |
IUPAC-Name |
3-(3,5-dimethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c1-16-12-17(2)14-19(13-16)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-33-23)18-8-10-20(34-3)11-9-18/h4-14H,15H2,1-3H3 |
InChI-Schlüssel |
ZIVRLHGQEXGHHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Methoxyphenoxy)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2841050.png)



![1-(3-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2841054.png)
![4-Bromo-2-{[(4-butylphenyl)amino]methyl}phenol](/img/structure/B2841055.png)
![[3-(Methoxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2841056.png)
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)

![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)

![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2841061.png)
![N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2841064.png)
